Dibutylchlorophosphine

Description

The exact mass of the compound Dibutylchlorophosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203027. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibutylchlorophosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutylchlorophosphine including the price, delivery time, and more detailed information at info@benchchem.com.

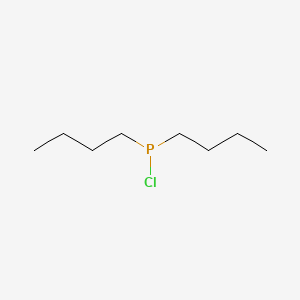

Structure

3D Structure

Properties

IUPAC Name |

dibutyl(chloro)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAZMDLULSVYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308307 | |

| Record name | Dibutylchlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4323-64-2 | |

| Record name | NSC203027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutylchlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylchlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of dibutylchlorophosphine?

An In-Depth Technical Guide to Dibutylchlorophosphine

Introduction: Understanding Dibutylchlorophosphine

Dibutylchlorophosphine (C₈H₁₈ClP) is a versatile organophosphorus compound that serves as a critical intermediate and precursor in a wide range of chemical syntheses. As a member of the dialkylchlorophosphine family, its reactivity is dominated by the phosphorus(III) center, which possesses a lone pair of electrons and is bonded to a labile chlorine atom. These features make it a potent nucleophile and a valuable building block for creating more complex phosphine ligands, which are essential in catalysis, and for synthesizing other organophosphorus compounds. This guide provides a comprehensive overview of its physical properties, chemical behavior, and handling protocols, designed for researchers and professionals in chemistry and drug development.

Core Physical and Molecular Properties

The fundamental physical constants of dibutylchlorophosphine define its behavior in a laboratory setting and are crucial for designing experimental procedures. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₈ClP | [1] |

| Molecular Weight | 180.66 g/mol | [1] |

| CAS Number | 4323-64-2 | [1] |

| Appearance | Oily, colorless liquid | [2] |

| Boiling Point | 198.5 °C at 760 mmHg | N/A |

| Density | 1.0267 g/cm³ at 20 °C | N/A |

| Refractive Index (n²⁰/D) | 1.474 | N/A |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of dibutylchlorophosphine.

-

³¹P NMR: This is the most direct method for characterizing phosphorus compounds. Dibutylchlorophosphine is expected to exhibit a single, sharp resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift for the closely related di-tert-butylchlorophosphine is reported to be in the range of +140 to +150 ppm.[3] Therefore, a similar chemical shift is anticipated for dibutylchlorophosphine, which is characteristic of chlorophosphines.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the butyl chains. The protons on the carbon alpha to the phosphorus atom will be split into a doublet by the phosphorus nucleus (²JP-H coupling). The signals for the protons on the beta, gamma, and delta carbons will appear as multiplets further upfield.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four non-equivalent carbons of the butyl chains. Each of these signals will be split into a doublet due to coupling with the phosphorus atom (¹JP-C, ²JP-C, etc.), with the one-bond coupling to the alpha-carbon being the largest.

Infrared (IR) Spectroscopy

The IR spectrum of dibutylchlorophosphine is dominated by the vibrations of its alkyl groups.

-

C-H Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H bonds in the butyl chains.[4]

-

C-H Bending: Absorptions corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups will be present in the 1300-1470 cm⁻¹ range.[5]

-

P-Cl Stretching: A medium to strong absorption band for the P-Cl stretch is expected to appear in the fingerprint region, typically between 450 and 550 cm⁻¹.

Chemical Reactivity and Handling

Dibutylchlorophosphine is a highly reactive compound, and a thorough understanding of its chemical behavior is paramount for its safe handling and effective use in synthesis.

Key Reactions and Reactivity Profile

The reactivity is centered on the phosphorus atom. The lone pair of electrons makes it nucleophilic, while the P-Cl bond is susceptible to cleavage by nucleophiles.

-

Pyrophoric Nature: Dibutylchlorophosphine is pyrophoric, meaning it can ignite spontaneously upon contact with air. This is due to the rapid oxidation of the phosphorus(III) center to form the more thermodynamically stable dibutylphosphinic chloride or other phosphorus(V) oxides. This necessitates handling the compound under an inert atmosphere (e.g., argon or nitrogen) at all times.

-

Reaction with Water: It reacts violently with water and other protic solvents in a hydrolysis reaction to produce dibutylphosphine oxide and corrosive hydrogen chloride (HCl) gas.

-

Nucleophilic Substitution: The chloride is a good leaving group, making it an excellent electrophile for reactions with nucleophiles such as Grignard reagents, organolithium compounds, or amines to form new P-C or P-N bonds, respectively. This is the primary utility of dibutylchlorophosphine in synthesis.

-

Oxidation: It is readily oxidized by common oxidizing agents to the corresponding phosphorus(V) species.

A diagram illustrating these key reactivity and incompatibility relationships is provided below.

Caption: Chemical reactivity and incompatibility of dibutylchlorophosphine.

Safety and Handling Precautions

Given its hazardous nature, strict safety protocols must be followed.

-

Inert Atmosphere: All manipulations must be conducted under an inert atmosphere using Schlenk line or glovebox techniques.

-

Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves (e.g., neoprene or nitrile), and tightly sealed safety goggles or a full-face shield.

-

Ventilation: Work in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from sources of ignition, water, and oxidizing agents.

-

Spills: In case of a spill, do not use water. Smother the spill with a dry absorbent material such as sand or vermiculite and dispose of it as hazardous waste.

Synthesis and Purification

Dibutylchlorophosphine is typically synthesized via the reaction of a Grignard reagent with phosphorus trichloride.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a common laboratory-scale synthesis. The causality behind this choice is the high reactivity and commercial availability of the starting materials, allowing for efficient P-C bond formation.[6][7]

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a positive pressure of argon or nitrogen.

-

Grignard Reagent Formation: Prepare butylmagnesium chloride or bromide (2.0 equivalents) in anhydrous diethyl ether or THF in the flask.

-

Reaction with PCl₃: Cool the Grignard solution to -10 °C or lower in an ice-salt or dry ice/acetone bath. Add a solution of phosphorus trichloride (PCl₃, 1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the low temperature to control the exothermic reaction and prevent over-alkylation.

-

Reaction Workup: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. The reaction is then quenched by carefully pouring it over crushed ice.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude dibutylchlorophosphine is then purified by vacuum distillation to yield a clear, colorless liquid.

The workflow for this synthesis is depicted in the diagram below.

Caption: General workflow for the synthesis of dibutylchlorophosphine.

Solubility Profile

While specific quantitative solubility data is not widely published, the chemical structure of dibutylchlorophosphine—an oily liquid with long alkyl chains—allows for a reliable qualitative assessment.

-

Polar Solvents: It is insoluble and reactive with protic polar solvents like water, methanol, and ethanol.

-

Non-Polar/Aprotic Solvents: It is expected to be miscible with common non-protic organic solvents such as tetrahydrofuran (THF), diethyl ether, hexane, toluene, and dichloromethane. The choice of solvent for reactions is typically dictated by the requirements of the other reagents, with THF and diethyl ether being common choices for Grignard-based reactions.

Conclusion

Dibutylchlorophosphine is a cornerstone reagent in organophosphorus chemistry. Its high reactivity, while demanding careful handling procedures and an inert atmosphere, is precisely what makes it so valuable for the synthesis of a diverse array of phosphine ligands and other functionalized phosphorus compounds. A comprehensive understanding of its physical properties, spectroscopic signatures, and chemical behavior, as outlined in this guide, is essential for its safe and effective application in research and development.

References

- University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra.

- SpectraBase. (n.d.). Di-tert-butylchlorophosphine.

- Wikipedia. (2023). Tributylphosphine.

- ChemistryViews. (2021). Synthesis of Aryl-Dichlorophosphines.

- ResearchGate. (n.d.). 1H, 13C, and 31P NMR chemical shifts δ [ppm] and coupling constants.

- ResearchGate. (n.d.). The 1H, 13C and 31P NMR chemical shifts (δ, ppm) and coupling.

- MDPI. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.

- CORE. (2010).

- Chem.libretexts.org. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- University of California, Santa Cruz. (n.d.). IR Tables.

- PubMed. (1987).

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

- Google Patents. (2014). US20140142332A1 - Process of preparing grignard reagent.

- ResearchGate. (2023).

- ChemicalBook. (n.d.). 4323-64-2(DIBUTYLCHLOROPHOSPHINE) Product Description.

- ECHEMI. (n.d.). 4323-64-2, DIBUTYLCHLOROPHOSPHINE Formula.

- TCI America. (2024).

- Fisher Scientific. (2009).

- LookChem. (n.d.). Di- tert -butylchlorophosphine.

Sources

- 1. 4323-64-2 CAS MSDS (DIBUTYLCHLOROPHOSPHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Tributylphosphine - Wikipedia [en.wikipedia.org]

- 3. spectrabase.com [spectrabase.com]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

A Guide to the 31P NMR Chemical Shift of Dibutylchlorophosphine

Executive Summary

This technical guide provides a comprehensive analysis of the 31P Nuclear Magnetic Resonance (NMR) chemical shift of dibutylchlorophosphine (C8H18ClP). Designed for researchers, scientists, and professionals in drug development and organometallic chemistry, this document moves beyond a simple data repository. It delves into the fundamental principles governing the 31P NMR signature of trivalent chlorophosphines, explains the causality behind experimental choices for acquiring high-fidelity data, and presents a self-validating protocol for the analysis of this air-sensitive compound. By integrating theoretical underpinnings with practical, field-proven insights, this guide serves as an authoritative resource for the characterization and quality control of dibutylchlorophosphine and related organophosphorus reagents.

Introduction to 31P NMR Spectroscopy

Phosphorus-31 NMR spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and purity assessment of organophosphorus compounds.[1] The utility of 31P NMR stems from several advantageous nuclear properties: the 31P isotope has a 100% natural abundance and a nuclear spin of ½.[1] These characteristics, combined with a relatively high gyromagnetic ratio, result in high sensitivity and the acquisition of sharp, easily interpretable spectra, typically free from quadrupolar broadening effects.[2]

Fundamental Principles

The position of a signal in an NMR spectrum, its chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Unlike 1H NMR, where diamagnetic shielding is the primary determinant of chemical shift, 31P NMR chemical shifts are dominated by the paramagnetic shielding tensor.[1] This tensor is influenced by factors such as the symmetry of the electron cloud, the energies of molecular orbitals, and the nature of bonding (e.g., σ- and π-character), leading to a very wide chemical shift range of approximately -250 to +250 ppm.[3] This expansive range provides excellent signal dispersion, making 31P NMR an exceptional tool for distinguishing between subtly different phosphorus environments.

Significance for Phosphorus(III) Compounds

For trivalent phosphorus compounds like dibutylchlorophosphine, the 31P chemical shift is a direct reporter of the substituents attached to the phosphorus atom. The electronegativity and steric bulk of these substituents profoundly influence the electronic structure at the phosphorus center, providing a distinct and diagnostic chemical shift value. Accurate determination of this value is critical for reaction monitoring, intermediate identification, and final product quality assurance.

The 31P NMR Signature of Dibutylchlorophosphine

Expected Chemical Shift Range

Based on available data for similar compounds, the 31P NMR chemical shift for dibutylchlorophosphine is predicted to be in the +90 to +110 ppm range when referenced to 85% H3PO4.

Table 1: Comparative 31P NMR Chemical Shifts of Related Chlorophosphines

| Compound | Structure | 31P Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| Phenylphosphine | PhPH2 | -122.00 | [4] |

| Diphenylphosphine | Ph2PH | -41.00 | [4] |

| Diphenylchlorophosphine | Ph2PCl | +81.00 | [4] |

| Methylphosphine | MePH2 | -164.00 | [4] |

| Dimethylphosphine | Me2PH | -99.00 | [4] |

| Dimethylchlorophosphine | Me2PCl | +94.00 | [4] |

| Dibutylchlorophosphine (Estimated) | Bu2PCl | +90 to +110 | Estimated |

| Phosphorus Trichloride | PCl3 | +219.00 |[4] |

Factors Influencing the Chemical Shift

The precise chemical shift of dibutylchlorophosphine is governed by a confluence of electronic and structural factors. Understanding these relationships is key to interpreting spectral data correctly.

-

Electronegativity: The primary determinant of the downfield shift in chlorophosphines is the high electronegativity of the chlorine atom. It withdraws electron density from the phosphorus atom, reducing its shielding and shifting the resonance to a higher frequency (higher ppm value).[5]

-

Bond Angles (C-P-C): The bond angles at the phosphorus center influence the hybridization of the phosphorus orbitals. Deviations from idealized geometries can alter the electronic environment and subtly shift the resonance.

-

Solvent Effects: While often minor, the choice of solvent can influence the chemical shift by several ppm through solute-solvent interactions that polarize the P-Cl bond or otherwise alter the electronic distribution around the phosphorus nucleus.

-

Oxidation State: Any oxidation of the P(III) center to P(V) will result in a dramatic change in chemical shift. This is a critical point for sample integrity validation, as discussed in Section 4.2.

Caption: Key factors governing the 31P NMR chemical shift of dibutylchlorophosphine.

Coupling Constants

In a proton-coupled (1H-31P) spectrum, the phosphorus signal would appear as a complex multiplet due to coupling with the protons on the butyl chains. The magnitude of the coupling constant (J) decreases with the number of bonds separating the nuclei.

-

2JP-H (to α-CH2): Typically in the range of 2-15 Hz.

-

3JP-H (to β-CH2): Typically in the range of 10-25 Hz.

-

4JP-H and 5JP-H: Generally small (<3 Hz) and often not resolved.

However, for routine characterization and purity assessment, 31P NMR spectra are almost always acquired with proton decoupling, resulting in a single sharp singlet for dibutylchlorophosphine.[2]

Experimental Protocol for Accurate Data Acquisition

Dibutylchlorophosphine is highly sensitive to air and moisture, readily oxidizing and hydrolyzing.[6] Therefore, rigorous anaerobic and anhydrous techniques are not optional; they are essential for obtaining data that reflects the true nature of the sample. This protocol is designed as a self-validating system to ensure data integrity.

Rationale for Handling Air-Sensitive Samples

Exposure to oxygen will convert dibutylchlorophosphine (Bu2PCl) to dibutylphosphinic chloride (Bu2P(O)Cl). Exposure to water will hydrolyze it to dibutylphosphinous acid (Bu2P(OH)). Both of these P(V) species have vastly different 31P chemical shifts, and their presence, even in trace amounts, invalidates the analysis for the starting material. The use of a glovebox or Schlenk line is mandatory.

Step-by-Step Sample Preparation

This protocol assumes the use of a nitrogen- or argon-filled glovebox.

-

Material Preparation: Bring a vial of dibutylchlorophosphine, a vial of anhydrous deuterated solvent (e.g., C6D6, CDCl3, or THF-d8), a J. Young NMR tube with a PTFE valve, pipettes, and a sample vial into the glovebox antechamber. Cycle the antechamber at least three times.

-

Solvent Aliquoting: Inside the glovebox, unseal the deuterated solvent and draw approximately 0.6 mL into a clean, dry pipette. Dispense the solvent into the J. Young NMR tube.

-

Sample Transfer: Using a separate, clean micropipette, draw 10-20 µL of dibutylchlorophosphine. Causality Note: This volume provides sufficient concentration for rapid data acquisition without causing viscosity or solubility issues.

-

Sample Addition: Dispense the dibutylchlorophosphine directly into the solvent in the NMR tube. Gently swirl the tube to mix.

-

Sealing: Securely close the J. Young valve on the NMR tube. The sample is now safely contained in an inert atmosphere.

-

Final Check: Before removing from the glovebox, wipe the outside of the NMR tube with a tissue dampened with a suitable solvent (e.g., isopropanol) to remove any external contaminants.

NMR Spectrometer Setup and Parameters

Table 2: Recommended 31P NMR Acquisition Parameters (400 MHz Spectrometer)

| Parameter | Setting | Rationale & Field-Proven Insight |

|---|---|---|

| Experiment | zgpg30 | A 30-degree pulse with proton-gated decoupling provides a good signal-to-noise ratio while minimizing potential NOE inconsistencies. For quantitative results, a 90-degree pulse with inverse-gated decoupling is required.[2] |

| Frequency (SFO1) | ~162 MHz | Center of the 31P spectral window. |

| Spectral Width (SW) | 200 ppm | A wide window (-50 to +150 ppm) is sufficient to capture the target peak and potential P(V) oxidation byproducts. |

| Transmitter Offset (O1P) | ~50 ppm | Center the spectral window near the region of interest. |

| Relaxation Delay (D1) | 5 seconds | P(III) compounds can have long T1 relaxation times. A shorter delay can lead to signal saturation and inaccurate quantification. 5s is a safe starting point for qualitative analysis. |

| Acquisition Time (AQ) | ~1.0 sec | Balances resolution with experiment time. |

| Number of Scans (NS) | 16-64 | Adjust to achieve a signal-to-noise ratio >100:1 for the main peak. |

| Decoupling | cpd | Standard proton decoupling to produce a sharp singlet. |

Data Processing and Referencing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to achieve a pure absorption lineshape and apply a baseline correction.

-

Referencing: The chemical shift must be referenced to an external standard of 85% H3PO4 (δ = 0.0 ppm).[1][7] Modern spectrometers use an indirect referencing method based on the known frequency of the deuterium lock signal. Ensure the spectrometer is correctly calibrated for this method.

Caption: A robust experimental workflow for acquiring a 31P NMR spectrum of dibutylchlorophosphine.

Data Interpretation and Validation

Correlating Structure with the Observed Spectrum

A high-quality sample of pure dibutylchlorophosphine should yield a 31P{1H} NMR spectrum containing a single, sharp peak in the expected region of +90 to +110 ppm. The absence of other signals in the 31P spectrum is a strong indicator of high purity.

Common Pitfalls and Troubleshooting: A Self-Validating System

The primary value of 31P NMR in this context is its ability to instantly reveal sample degradation.

-

Oxidation: If the sample has been exposed to air, a second peak will appear, corresponding to dibutylphosphinic chloride (Bu2P(O)Cl). This P(V) species will be significantly upfield, typically in the +40 to +60 ppm region. Its presence is an unambiguous marker of oxidation.

-

Hydrolysis: Exposure to moisture will produce dibutylphosphinous acid (Bu2P(OH)), which exists in equilibrium with its tautomer, dibutylphosphine oxide (Bu2P(O)H). The P(V) tautomer is dominant and will exhibit a signal in the +20 to +40 ppm range, often coupled to the P-H proton if decoupling is not perfect.

The presence of any signals outside the expected +90 to +110 ppm region indicates that the sample is impure or has degraded, thereby invalidating it for use in sensitive applications.

Conclusion

The 31P NMR chemical shift of dibutylchlorophosphine is a highly sensitive and diagnostic parameter for structural confirmation and purity assessment. While its precise value is estimated to be in the +90 to +110 ppm range, the true power of the technique lies in its ability to provide a clear and unambiguous fingerprint of the P(III) center. By employing the rigorous, self-validating experimental protocol detailed in this guide, researchers can acquire high-fidelity data, ensuring the integrity of their materials and the reliability of their subsequent scientific endeavors. This fusion of theoretical understanding and meticulous experimental practice represents the gold standard for the characterization of reactive organophosphorus compounds.

References

-

SpectraBase. Di-tert-butylchlorophosphine - Optional[31P NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. Available from: [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available from: [Link]

-

Wikipedia. Phosphorus-31 nuclear magnetic resonance. Available from: [Link]

-

University of Ottawa. 31 Phosphorus NMR. Available from: [Link]

-

Lin, Z. 31P NMR Chemical Shift of Phosphorous Compounds. Available from: [Link]

-

NPTEL IIT Bombay. Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Available from: [Link]

-

SciELO. Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. Available from: [Link]

-

MDPI. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. Available from: [Link]

Sources

- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. spectrabase.com [spectrabase.com]

- 4. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 5. m.youtube.com [m.youtube.com]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells | MDPI [mdpi.com]

A Comprehensive Technical Guide to Dibutylchlorophosphine: Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth exploration of dibutylchlorophosphine, a versatile organophosphorus compound. Recognizing the common ambiguity in its nomenclature, this document will primarily focus on the sterically hindered and catalytically significant di-tert-butylchlorophosphine (CAS: 13716-10-4) , while also providing comparative information for its linear isomer, di-n-butylchlorophosphine (CAS: 4323-64-2) . This resource is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who seek a deeper understanding of this reagent's utility and handling.

Introduction: The Significance of Steric Hindrance in Phosphorus Ligands

Organophosphorus compounds, particularly phosphine ligands, are cornerstones of modern catalysis, enabling a vast array of chemical transformations. Dibutylchlorophosphine represents a class of phosphinous chlorides that serve as crucial precursors to these indispensable ligands. The arrangement of the butyl groups—either as linear n-butyl chains or bulky tert-butyl groups—dramatically influences the electronic and steric properties of the resulting phosphine, thereby dictating its reactivity and suitability for specific catalytic cycles.

Di-tert-butylchlorophosphine, in particular, is a precursor to bulky electron-rich phosphine ligands.[1] These ligands are instrumental in stabilizing metal centers and promoting challenging cross-coupling reactions, which are fundamental to the synthesis of complex molecules, including active pharmaceutical ingredients.[2]

Physicochemical Properties: A Tale of Two Isomers

The structural differences between di-n-butylchlorophosphine and di-tert-butylchlorophosphine lead to distinct physical properties, which are summarized in the table below. This data is critical for designing experimental setups, particularly concerning reaction temperature and solvent choice.

| Property | Di-tert-butylchlorophosphine | Di-n-butylchlorophosphine |

| CAS Number | 13716-10-4 | 4323-64-2 |

| Molecular Formula | C₈H₁₈ClP[3] | C₈H₁₈ClP[4] |

| Molecular Weight | 180.66 g/mol [3] | 180.66 g/mol [4] |

| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow liquid |

| Boiling Point | 48 °C at 3 mmHg[3] | 216-217 °C[5] |

| Melting Point | 2-3 °C[3][6] | N/A |

| Density | 0.951 g/mL at 25 °C[3] | 1.0267 g/cm³[5] |

| Refractive Index | n20/D 1.482[3] | n20/D 1.474[5] |

The significantly lower boiling point of the tert-butyl isomer under vacuum is a direct consequence of its more spherical shape and reduced van der Waals interactions compared to the linear n-butyl isomer. This property is advantageous for purification by distillation.

Synthesis of Di-tert-butylchlorophosphine: A Step-by-Step Protocol

The synthesis of di-tert-butylchlorophosphine is typically achieved through the chlorination of a suitable P(III) precursor. The following protocol is a representative example of its preparation.

Reaction Principle

The synthesis involves the reaction of di-tert-butylphosphine with a chlorinating agent. The choice of the chlorinating agent is crucial to ensure high yield and purity, avoiding over-oxidation or side reactions.

Experimental Workflow

Caption: Experimental workflow for the synthesis of di-tert-butylchlorophosphine.

Rationale Behind Procedural Choices

-

Inert Atmosphere: Organophosphines are highly susceptible to oxidation. Conducting the reaction under a nitrogen or argon atmosphere is essential to prevent the formation of the corresponding phosphine oxide, which would be a significant impurity.

-

Controlled Addition: The reaction can be exothermic. Slow, dropwise addition of the chlorinating agent allows for better temperature control, minimizing the risk of side reactions and ensuring a safer procedure.

-

Reaction Monitoring: The use of Gas Chromatography (GC) to monitor the disappearance of the starting material ensures that the reaction is allowed to proceed to completion, maximizing the yield.[7]

-

Vacuum Distillation: As noted in the physicochemical properties, di-tert-butylchlorophosphine has a relatively low boiling point under reduced pressure, making vacuum distillation an effective method for purification.[7]

Applications in Catalysis: The Power of a Bulky Ligand Precursor

Di-tert-butylchlorophosphine is rarely used as a ligand itself. Instead, its primary value lies in its role as a precursor for the synthesis of bulky, electron-rich phosphine ligands. These ligands, when coordinated to a transition metal (commonly palladium), form highly active catalysts.

Suzuki-Miyaura Cross-Coupling

One of the most prominent applications is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The bulky tert-butyl groups on the phosphine ligand increase the electron density on the palladium center, which facilitates the initial oxidative addition step. Furthermore, the steric hindrance promotes the final reductive elimination step, which releases the desired product and regenerates the active catalyst.

Other Cross-Coupling Reactions

The ligands derived from di-tert-butylchlorophosphine are also effective in other transition metal-catalyzed reactions, including C-N and C-O bond-forming reactions, which are crucial in the synthesis of pharmaceuticals and other fine chemicals.

Safety and Handling: A Critical Overview

Both isomers of dibutylchlorophosphine are hazardous materials and must be handled with appropriate safety precautions.

-

Pyrophoricity of Di-n-butylchlorophosphine: The n-butyl isomer is pyrophoric and can ignite spontaneously upon contact with air.[8] It must be handled under an inert atmosphere at all times.

-

Corrosivity and Reactivity: Di-tert-butylchlorophosphine is corrosive and causes severe skin burns and eye damage.[9][10] It is also sensitive to air and moisture.[3]

-

Personal Protective Equipment (PPE): When handling these compounds, it is mandatory to use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood.[12]

-

Storage: Store in a tightly sealed container under an inert gas, in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[10]

Conclusion

Di-tert-butylchlorophosphine is a valuable reagent for the synthesis of bulky phosphine ligands that are essential for modern catalytic cross-coupling reactions. Its unique steric and electronic properties, derived from the tert-butyl groups, enable the formation of highly active and selective catalysts. While its handling requires stringent safety measures due to its reactivity and corrosivity, a thorough understanding of its properties and synthesis allows for its effective and safe use in the development of complex molecules for the pharmaceutical and chemical industries.

References

-

Di-tert-butylchlorophosphine - LookChem. LookChem. [Link]

-

Di-tert-butylchlorophosphine. MySkinRecipes. [Link]

-

Di-tert-butylchlorophosphine | C8H18ClP | CID 139566. PubChem. [Link]

Sources

- 1. Di-tert-butylchlorophosphine [myskinrecipes.com]

- 2. Di-tert-butylchlorophosphine|lookchem [lookchem.com]

- 3. Di-tert-butylchlorophosphane | 13716-10-4 [chemicalbook.com]

- 4. 4323-64-2 CAS MSDS (DIBUTYLCHLOROPHOSPHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. DIBUTYLCHLOROPHOSPHINE CAS#: 4323-64-2 [m.chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. Di-tert-butylchlorophosphane synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Di-tert-butylchlorophosphine | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Safe Handling of Dibutylchlorophosphine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dibutylchlorophosphine (CAS No. 4323-64-2) is a highly reactive organophosphorus compound utilized in a variety of chemical syntheses, including in the development of novel pharmaceutical agents. Its utility, however, is matched by its significant hazardous properties. As a pyrophoric and water-reactive substance, improper handling can lead to severe accidents, including fires, explosions, and chemical burns. This guide, prepared for laboratory personnel, provides a comprehensive overview of the essential safety precautions and handling protocols necessary to mitigate the risks associated with this compound. Adherence to these guidelines is paramount to ensuring a safe laboratory environment for all personnel.

Hazard Identification and Risk Assessment: Understanding the Threat

Dibutylchlorophosphine presents a multifaceted threat profile that demands a thorough understanding before any laboratory work is initiated. The primary hazards are its pyrophoricity and violent reaction with water.

1.1. Pyrophoricity: Dibutylchlorophosphine is classified as a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[1] This property is due to the high reactivity of the phosphorus-chlorine bond and the electron-donating nature of the butyl groups, which makes the phosphorus atom susceptible to rapid oxidation. The immediate ignition upon exposure to atmospheric oxygen necessitates that all handling be conducted under an inert atmosphere.

1.2. Water Reactivity: This compound reacts violently with water and other protic solvents. This reaction is highly exothermic and can generate flammable and toxic gases, including phosphine and hydrogen chloride. The rapid evolution of gas can cause a dangerous pressure buildup in enclosed systems, leading to potential explosions.

1.3. Corrosivity: Dibutylchlorophosphine is corrosive and can cause severe chemical burns to the skin and eyes.[2] Inhalation of its vapors can lead to respiratory tract irritation and damage.

1.4. Incompatibilities: Beyond air and water, dibutylchlorophosphine is incompatible with strong oxidizing agents, alcohols, and acids. Contact with these substances can lead to vigorous and potentially explosive reactions.

Table 1: Key Properties of Dibutylchlorophosphine

| Property | Value | Source |

| CAS Number | 4323-64-2 | [1][3] |

| Molecular Formula | C8H18ClP | [1][3] |

| Molecular Weight | 180.66 g/mol | [3] |

| Appearance | Liquid | N/A |

| Density | 1.0267 g/cm³ | [1] |

| Boiling Point | 198.5°C at 760 mmHg | [1] |

| Flash Point | 73.9°C | [1] |

Engineering Controls: The First Line of Defense

The primary strategy for mitigating the hazards of dibutylchlorophosphine is the implementation of robust engineering controls. These controls are designed to isolate the researcher from the hazardous material.

2.1. Inert Atmosphere Handling: All manipulations of dibutylchlorophosphine must be performed under an inert atmosphere, such as nitrogen or argon. This can be achieved through the use of a glovebox or by employing Schlenk line techniques. A glovebox provides a fully enclosed and controlled environment, making it the preferred method for handling larger quantities or for prolonged procedures. Schlenk techniques, which involve the use of specialized glassware and a dual-manifold system for vacuum and inert gas, are suitable for smaller-scale reactions.

2.2. Fume Hood: All work with dibutylchlorophosphine, even within a glovebox or using Schlenk techniques, should be conducted inside a certified chemical fume hood.[2] The fume hood provides a critical secondary containment in the event of a breach of the primary inert atmosphere, and it will effectively capture any released toxic or flammable gases. The sash of the fume hood should be kept as low as possible during all operations.

2.3. Ventilation: Adequate ventilation is crucial in the laboratory where dibutylchlorophosphine is handled. The laboratory should have a ventilation system that ensures a sufficient number of air changes per hour to prevent the accumulation of flammable or toxic vapors.

Diagram 1: Hierarchy of Controls for Handling Dibutylchlorophosphine

Caption: The hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment.

Personal Protective Equipment (PPE): Essential Individual Protection

While engineering controls are the primary means of protection, the use of appropriate Personal Protective Equipment (PPE) is mandatory for all personnel handling dibutylchlorophosphine.

3.1. Body Protection: A flame-resistant (FR) lab coat is essential. Standard cotton or polyester lab coats offer inadequate protection against the pyrophoric nature of this chemical. In the event of a fire, a non-FR lab coat can ignite and exacerbate injuries.

3.2. Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required.[2] This combination provides protection from splashes, projectiles, and the intense heat of a potential fire.

3.3. Hand Protection: Double gloving is recommended. An inner layer of nitrile gloves should be worn for dexterity, with an outer layer of chemical-resistant gloves, such as neoprene or butyl rubber, for robust protection against chemical breakthrough. Gloves should be inspected for any signs of degradation before each use and changed immediately if contaminated.

3.4. Footwear: Closed-toe shoes made of a non-porous material, such as leather, are mandatory. Perforated shoes or those made of woven materials are not permitted in the laboratory.

Safe Handling and Storage Protocols

Strict adherence to established protocols for handling and storage is critical to preventing accidents.

4.1. General Handling Procedures:

-

Never work alone: Always have a second person present and aware of the procedure when working with pyrophoric materials.

-

Minimize quantities: Only work with the smallest practical amount of dibutylchlorophosphine required for the experiment.

-

Clear the work area: Before starting, remove all flammable materials, excess chemicals, and unnecessary equipment from the fume hood and the immediate vicinity.

-

Inert gas purging: Ensure all glassware and transfer equipment are thoroughly dried and purged with an inert gas before introducing the chemical.

4.2. Transferring Dibutylchlorophosphine:

-

Syringe/Cannula Transfer: For liquid transfers, use a gas-tight syringe or a stainless-steel cannula under a positive pressure of inert gas.

-

Avoid positive pressure buildup: Ensure that the receiving vessel is vented to the inert gas manifold or a bubbler to prevent over-pressurization.

4.3. Storage:

-

Inert Atmosphere: Dibutylchlorophosphine must be stored under an inert atmosphere in a tightly sealed, properly labeled container.

-

Segregation: Store away from incompatible materials such as water, acids, alcohols, and oxidizing agents.

-

Designated Storage Area: Keep in a cool, dry, and well-ventilated area designated for pyrophoric reagents. A flammable storage cabinet is appropriate.

-

Secondary Containment: The primary container should be placed within a secondary container, such as a metal can filled with an inert absorbent material like vermiculite.

Diagram 2: Experimental Workflow for Handling Dibutylchlorophosphine

Caption: A logical workflow for experiments involving dibutylchlorophosphine, emphasizing safety at each step.

Spill and Emergency Response

Preparedness for emergencies is a critical component of safe laboratory practice. All personnel must be familiar with the location and operation of safety equipment.

5.1. Minor Spills (in a fume hood or glovebox):

-

Alert personnel: Immediately notify others in the laboratory.

-

Containment: If possible without risk, use a non-reactive absorbent material such as dry sand, vermiculite, or a specialized spill pillow to contain the spill. DO NOT use water or combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.

-

Decontamination: The spill area should be decontaminated with a suitable solvent (e.g., isopropanol) followed by a soap and water wash, ensuring all residual pyrophoric material is quenched.

5.2. Major Spills or Spills Outside of a Contained Area:

-

Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

-

Activate Alarm: Activate the nearest fire alarm to alert emergency services and building occupants.

-

Call for Help: From a safe location, call emergency services and provide details of the spill, including the chemical name and location.

-

Do not re-enter: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency responders.

5.3. Fire Emergency:

-

Small Fires: If you are trained and it is safe to do so, a small fire involving dibutylchlorophosphine can be extinguished using a Class D fire extinguisher (for combustible metals) or a dry chemical extinguisher (ABC or BC type). NEVER USE WATER, A CARBON DIOXIDE EXTINGUISHER, OR A SODA-ACID EXTINGUISHER , as these will react violently with the chemical.

-

Large Fires: In the event of a large fire, evacuate immediately and follow the procedures for a major spill.

5.4. First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste materials contaminated with dibutylchlorophosphine must be treated as hazardous waste.

6.1. Quenching Residual Reagent: Before disposal, any residual dibutylchlorophosphine in reaction vessels or on equipment must be carefully quenched. This should be done in a fume hood by slowly adding a less reactive solvent such as isopropanol, followed by a more protic solvent like methanol, and finally, very cautiously, water. The quenching process is exothermic and may produce flammable gas, so it must be done with appropriate cooling and ventilation.

6.2. Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container. The empty container should be triple-rinsed with an inert solvent, and the rinsate must also be treated as hazardous waste.

Conclusion

Dibutylchlorophosphine is a valuable reagent in chemical synthesis, but its hazardous nature demands the utmost respect and adherence to stringent safety protocols. By understanding the risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. A proactive and vigilant approach to safety is not merely a procedural requirement but a fundamental aspect of responsible scientific practice.

References

-

dibutyl-chloro-phosphane | CAS#:4323-64-2. Chemsrc. [Link]

-

Di-tert-butylchlorophosphine Safety Data Sheet. LookChem. [Link]

Sources

A-Z Guide to Solvent Selection for Dibutylchlorophosphine: A Technical Guide for Researchers

Introduction: The Critical Role of Solvent Choice

Dibutylchlorophosphine (C₈H₁₈ClP) is a pivotal intermediate in organophosphorus chemistry, widely utilized in the synthesis of specialized ligands, catalysts, and pharmaceutical precursors. However, its utility is intrinsically linked to its reactivity. As a pyrophoric liquid, dibutylchlorophosphine ignites spontaneously in air and reacts violently with water and other protic substances.[1][2][3] This hazardous nature dictates that all manipulations must be performed under a dry, inert atmosphere.[3][4] Consequently, the choice of an appropriate organic solvent is not merely a matter of convenience but a critical parameter that governs reaction success, safety, and product purity.

This guide provides an in-depth analysis of the solubility of dibutylchlorophosphine in common organic solvents. Moving beyond a simple list of soluble/insoluble classifications, we will explore the underlying physicochemical principles that dictate its behavior. By understanding the causality behind solute-solvent interactions, researchers can make informed decisions, optimizing reaction conditions and ensuring the safe and effective handling of this versatile yet challenging reagent.

Foundational Principles: Predicting Solubility

The solubility of dibutylchlorophosphine is primarily governed by the "like dissolves like" principle, which relates to the polarity and intermolecular forces of both the solute and the solvent.[5]

-

Solute Analysis (Dibutylchlorophosphine): Dibutylchlorophosphine is a molecule with a dual nature.

-

Polar Head: The phosphorus-chlorine (P-Cl) bond is highly polarized, creating a significant dipole moment and a reactive electrophilic center at the phosphorus atom.

-

Nonpolar Tails: The two butyl (C₄H₉) chains are nonpolar, consisting of carbon-carbon and carbon-hydrogen bonds with similar electronegativities.[5] These alkyl groups contribute significant van der Waals forces.

-

-

Solvent Interaction:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact favorably with the nonpolar butyl chains of dibutylchlorophosphine through London dispersion forces. They are excellent choices for dissolving the compound without promoting unwanted ionic reaction pathways.

-

Polar Aprotic Solvents (e.g., THF, Diethyl Ether): These solvents possess dipole moments that can solvate the polar P-Cl bond.[6] Ethers, in particular, are often favored as they are relatively inert and effectively dissolve both the polar and nonpolar regions of the molecule.

-

Polar Protic Solvents (e.g., Alcohols, Water): These are strictly contraindicated. The labile protons (O-H or N-H bonds) in these solvents will readily and exothermically react with the electrophilic phosphorus center, leading to hydrolysis or alcoholysis, destroying the reagent and creating hazardous byproducts like HCl and dibutylphosphinous acid.[6][7]

-

This interplay of forces means that dibutylchlorophosphine exhibits good solubility in a range of nonpolar and polar aprotic solvents, while being completely reactive and incompatible with protic solvents.

Solubility Profile of Dibutylchlorophosphine

The following table summarizes the qualitative solubility of dibutylchlorophosphine in various common, anhydrous organic solvents. This data is synthesized from analogous compounds and chemical principles, as specific quantitative public data is scarce due to the compound's reactivity.

| Solvent Class | Solvent Name | IUPAC Name | Polarity | Suitability/Solubility | Rationale & Key Considerations |

| Hydrocarbons | Hexane / Heptane | Hexane / Heptane | Nonpolar | High / Recommended | Excellent choice for inert reactions. Solvates the butyl chains effectively. Ensures the reagent's reactivity is directed towards the desired substrate, not the solvent. |

| Toluene | Methylbenzene | Nonpolar | High / Recommended | Similar to alkanes but can participate in π-stacking. Its higher boiling point (111 °C) is advantageous for reactions requiring elevated temperatures. | |

| Ethers | Diethyl Ether | Ethoxyethane | Polar Aprotic | High / Recommended | A very common and effective solvent. Its polarity solvates the P-Cl bond, while its alkyl groups interact with the butyl chains. Volatility (BP 34.6°C) allows for easy removal. |

| Tetrahydrofuran (THF) | Oxolane | Polar Aprotic | High / Recommended | Excellent solvent with slightly higher polarity than diethyl ether.[8] Higher boiling point (66 °C) offers a wider temperature range for reactions. Caution: Must be rigorously dried and checked for peroxides. | |

| 1,4-Dioxane | 1,4-Dioxane | Polar Aprotic | Moderate / Use with Caution | Good solvent, but its higher freezing point (11.8 °C) can be a limitation. Must be peroxide-free. | |

| Chlorinated | Dichloromethane (DCM) | Dichloromethane | Polar Aprotic | Moderate / Use with Caution | Generally soluble. However, there is a risk of reaction between the phosphine and the chlorinated solvent, especially at elevated temperatures or in the presence of catalysts. Not a first-choice solvent. |

| Protic Solvents | Alcohols (Methanol, Ethanol) | Methanol / Ethanol | Polar Protic | Incompatible / Reactive | DO NOT USE. Rapidly reacts with the P-Cl bond, leading to decomposition of the starting material.[7] |

| Water | Water | Polar Protic | Incompatible / Violently Reactive | DO NOT USE. Causes immediate and violent hydrolysis, releasing HCl gas.[2][3] | |

| Other Aprotics | Acetonitrile (MeCN) | Ethanenitrile | Polar Aprotic | Low / Not Recommended | While aprotic, the nitrile group can potentially coordinate to the phosphorus center, acting as a Lewis base and interfering with desired reactions. |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Polar Aprotic | Low / Not Recommended | Can react with chlorophosphines, especially upon heating. Not recommended as an inert solvent for this compound. |

Experimental Protocol: Gravimetric Determination of Solubility

Determining the precise solubility of a pyrophoric compound like dibutylchlorophosphine requires meticulous adherence to inert atmosphere techniques. This protocol provides a reliable, self-validating method using a glovebox environment.

Objective: To determine the solubility (in g/100 mL) of dibutylchlorophosphine in a selected anhydrous solvent at a constant temperature.

Core Principle: A saturated solution is prepared by adding an excess of the solute to a known volume of solvent. After equilibration, the solid-free supernatant is carefully removed, and the mass of the dissolved solute is determined gravimetrically after solvent evaporation.

Mandatory Safety & Handling Precautions

-

Inert Atmosphere: All operations must be performed in a glovebox with an oxygen and moisture level below 1 ppm or using Schlenk line techniques.[3]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and dual-layer gloves (nitrile underneath neoprene or butyl rubber) are mandatory.[4][9]

-

Contingency Plan: Ensure a Class D fire extinguisher (for combustible metals) and powdered lime or sand are immediately accessible for spill control. Never use water or a CO₂ extinguisher.[3]

-

Waste Disposal: All contaminated materials (syringes, flasks, etc.) must be quenched carefully (e.g., with isopropanol) and disposed of as hazardous waste.[4][10]

Experimental Workflow

Step-by-Step Methodology

-

Preparation (Inside Glovebox):

-

Label and weigh three 20 mL scintillation vials with their caps (Mass A). Record the masses to ±0.1 mg.

-

Using a Grade A volumetric pipette, add exactly 10.0 mL of the desired anhydrous solvent (e.g., anhydrous THF) to each vial.

-

Allow the vials to sit for 30 minutes to ensure they reach the stable temperature of the glovebox interior.

-

-

Equilibration (Inside Glovebox):

-

To one vial, begin adding dibutylchlorophosphine dropwise from a syringe while stirring with a magnetic stir bar.

-

Continue adding until a slight, persistent cloudiness (or a second liquid phase) is observed, indicating saturation. Add one more drop to ensure an excess of solute.

-

Seal the vial and allow it to stir for a minimum of 2 hours to ensure equilibrium is reached.

-

Turn off the stirrer and let the vial stand undisturbed for 30 minutes, allowing any excess solute to settle.

-

-

Sampling (Inside Glovebox):

-

Tare a new, clean 20 mL vial (Mass B).

-

Draw up approximately 5 mL of the clear supernatant from the equilibrated solution into a gas-tight syringe fitted with a PTFE filter tip. The filter is critical to prevent the transfer of undissolved microdroplets.

-

Dispense the clear, saturated solution into the tared vial (from step 3a), seal it, and weigh it (Mass C).

-

-

Analysis (In Fume Hood):

-

Remove the sealed vial containing the saturated aliquot from the glovebox.

-

In a well-ventilated fume hood, uncap the vial and place it in a beaker for stability.

-

Gently evaporate the solvent under a slow stream of dry nitrogen. Avoid heating, as dibutylchlorophosphine has a finite vapor pressure.

-

Once the solvent is fully evaporated, place the vial in a desiccator for 30 minutes.

-

Weigh the vial containing the non-volatile solute residue (Mass D).

-

-

Calculation:

-

Mass of saturated solution transferred = Mass C - Mass B

-

Mass of solvent in aliquot = (Mass C - Mass B) - (Mass D - Mass B) = Mass C - Mass D

-

Mass of solute in aliquot = Mass D - Mass B

-

Volume of solvent in aliquot (mL) = (Mass of solvent in aliquot) / (Density of solvent in g/mL)

-

Solubility ( g/100 mL) = (Mass of solute in aliquot / Volume of solvent in aliquot) * 100

-

Conclusion

The selection of a solvent for dibutylchlorophosphine is a decision guided by the principles of polarity and chemical compatibility. Nonpolar hydrocarbons (hexane, toluene) and polar aprotic ethers (diethyl ether, THF) are the solvents of choice, providing high solubility while maintaining the chemical integrity of this reactive phosphine. All protic solvents are strictly incompatible and hazardous. The provided experimental protocol offers a robust framework for researchers needing to quantify solubility for specific applications, emphasizing the paramount importance of safety and inert atmosphere techniques in all procedures.

References

- University of Wisconsin-Madison. (2021). C3. Safe Handling of Pyrophoric Materials.

- ChemicalBook. (n.d.). DIBUTYLCHLOROPHOSPHINE CAS#: 4323-64-2.

- ECHEMI. (n.d.). 4323-64-2, DIBUTYLCHLOROPHOSPHINE Formula.

- University of California, Los Angeles - Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs.

- Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure.

- University of Ottawa. (2021). WORKING WITH PYROPHORIC COMPOUNDS.

- Purdue University - Environmental Health and Safety. (n.d.). Pyrophoric Materials.

- ChemicalBook. (n.d.). 4323-64-2(DIBUTYLCHLOROPHOSPHINE) Product Description.

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Gerrard, W. (Ed.). (n.d.). The Experimental Determination of Solubilities. ResearchGate.

- Clever, H. L., & Young, C. L. (Eds.). (n.d.). The solubility of gases in liquids.

- Königsberger, E., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

- ResearchGate. (n.d.). Protic Reaction Media for Nucleophilic Substitution Reactions.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

- Asian Journal of Research in Chemistry. (n.d.). Physical Properties of liquids.

Sources

- 1. echemi.com [echemi.com]

- 2. cmu.edu [cmu.edu]

- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 4. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

A Guide to Navigating the Purity of Dibutylchlorophosphine for Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutylchlorophosphine [(CH₃(CH₂)₃)₂PCl] is a pivotal organophosphorus intermediate, widely employed in the synthesis of phosphine ligands, catalysts, and various specialty chemicals. Its high reactivity, stemming from the phosphorus-chlorine bond, makes it a versatile building block. However, this reactivity also predisposes it to the formation of various impurities during synthesis and subsequent handling and storage. For researchers and drug development professionals, the purity of dibutylchlorophosphine is not a trivial matter; it is a critical parameter that can significantly influence the yield, selectivity, and overall success of a synthetic route, as well as the toxicological profile of the final product. This guide provides an in-depth exploration of the common impurities found in commercial-grade dibutylchlorophosphine, their origins, and the analytical methodologies required for their identification and quantification.

I. Synthesis-Related Impurities

The most prevalent commercial synthesis of dibutylchlorophosphine involves the reaction of phosphorus trichloride (PCl₃) with a butylating agent, typically a Grignard reagent such as butylmagnesium chloride (BuMgCl).[1] While effective, this route can lead to a spectrum of impurities arising from incomplete or over-reaction, as well as side reactions.

Under- and Over-Alkylated Phosphines

The reaction between PCl₃ and BuMgCl proceeds in a stepwise manner. Ideally, two equivalents of the Grignard reagent react to form the desired product. However, statistical distributions and localized concentration gradients can lead to a mixture of products.

-

Phosphorus Trichloride (PCl₃): Unreacted starting material can persist in the final product if the stoichiometry is not precisely controlled or if the reaction does not go to completion.

-

Butyldichlorophosphine (BuPCl₂): This results from the addition of only one butyl group to the PCl₃ molecule.

-

Tributylphosphine (Bu₃P): The addition of a third butyl group leads to the formation of tributylphosphine.[2] This is a common impurity when an excess of the Grignard reagent is used.

Grignard Reagent-Derived Impurities

The Grignard reagent itself can be a source of non-phosphorus impurities. The preparation of butylmagnesium chloride from 1-chlorobutane and magnesium can be accompanied by side reactions.

-

Octane: Wurtz-type coupling of two butyl groups from the Grignard reagent can produce octane.

-

Butene and Butane: Disproportionation reactions can lead to the formation of these gaseous byproducts, which may remain dissolved in the product.

-

Magnesium Salts (MgCl₂): Incomplete removal of magnesium salts during the workup can leave inorganic residues in the final product.

The following diagram illustrates the primary reaction pathway and the formation of key synthesis-related impurities.

Caption: Formation of dibutylchlorophosphine and related impurities.

II. Degradation-Related Impurities

Dibutylchlorophosphine is sensitive to atmospheric oxygen and moisture. Improper handling and storage can lead to the formation of a variety of degradation products, primarily through hydrolysis and oxidation.

Hydrolysis Products

The phosphorus-chlorine bond in dibutylchlorophosphine is highly susceptible to hydrolysis.[3] Exposure to water, even atmospheric moisture, will readily convert it to dibutylphosphinous acid.

-

Dibutylphosphinous Acid [(CH₃(CH₂)₃)₂POH]: This is the primary hydrolysis product. While it can exist in equilibrium with its tautomer, dibutylphosphine oxide, the equilibrium generally favors the oxide form.

The hydrolysis reaction is a nucleophilic substitution at the phosphorus center.[4]

Oxidation Products

The phosphorus atom in dibutylchlorophosphine is in the +3 oxidation state and is easily oxidized to the more stable +5 state.

-

Dibutylphosphinic Chloride [(CH₃(CH₂)₃)₂P(O)Cl]: Direct oxidation of dibutylchlorophosphine leads to this phosphoryl chloride.

-

Dibutylphosphinic Acid [(CH₃(CH₂)₃)₂P(O)OH]: This can be formed either by the hydrolysis of dibutylphosphinic chloride or the oxidation of dibutylphosphinous acid. It is a common impurity in aged samples of dibutylchlorophosphine.

-

Tributylphosphine Oxide (Bu₃PO): If tributylphosphine is present as a synthesis impurity, it will readily oxidize to tributylphosphine oxide, a very stable and often crystalline compound.[2]

The following diagram illustrates the degradation pathways of dibutylchlorophosphine.

Sources

Interpreting the 1H and 13C NMR spectra of dibutylchlorophosphine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dibutylchlorophosphine

Abstract

Dibutylchlorophosphine [(CH₃CH₂CH₂CH₂)₂PCl] is a common organophosphorus reagent utilized in organic synthesis, particularly as a precursor to phosphine ligands. Its reactive nature, specifically its pyrophoric and air-sensitive characteristics, necessitates careful handling and robust analytical techniques for quality control and structural verification.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the premier, non-destructive method for the characterization of such molecules.[3] This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of dibutylchlorophosphine, grounded in the fundamental principles of heteronuclear coupling. It is intended for researchers and drug development professionals who require a comprehensive understanding of how to analyze and verify the structure of this and similar organophosphorus compounds.

Molecular Structure and Predicted Spectral Complexity

To interpret the NMR spectra of dibutylchlorophosphine, we must first analyze its molecular structure to predict the number of chemically distinct proton and carbon environments. The molecule possesses a plane of symmetry that bisects the Cl-P bond, making the two n-butyl chains chemically equivalent.

Structure: CH₃(δ)-CH₂(γ)-CH₂(β)-CH₂(α)-P(Cl)-CH₂(α)-CH₂(β)-CH₂(γ)-CH₃(δ)

Based on this structure, we anticipate:

-

Four unique proton (¹H) signals.

-

Four unique carbon (¹³C) signals.

The key to a complete interpretation lies in understanding how the spin-active phosphorus-31 nucleus (³¹P), which has 100% natural abundance and a spin of I = ½, interacts with the ¹H and ¹³C nuclei through the covalent bonds.[4] This phenomenon, known as heteronuclear spin-spin coupling, is the most informative feature of the spectra.[5]

The Primacy of Heteronuclear Coupling in Organophosphorus NMR

While standard ¹H NMR relies on proton-proton (homonuclear) coupling to elucidate connectivity, the spectra of organophosphorus compounds are dominated by phosphorus-proton (P-H) and phosphorus-carbon (P-C) heteronuclear coupling.[6]

-

Spin-Spin Coupling (J-coupling): This is the through-bond interaction between two spin-active nuclei, causing the splitting of NMR signals.[7] The magnitude of this interaction is expressed as the coupling constant, J, in Hertz (Hz).

-

¹H-³¹P Coupling: Protons on the butyl chains will be coupled to the phosphorus atom. The magnitude of the J-coupling typically decreases as the number of bonds between the nuclei increases (e.g., ²JPH > ³JPH > ⁴JPH).[8]

-

¹³C-³¹P Coupling: In a standard proton-decoupled ¹³C NMR spectrum, each carbon signal will be split by the phosphorus atom. This provides direct evidence of the carbon skeleton's connectivity to the phosphorus center. The one-bond coupling (¹JPC) is typically the largest.[4][9]

Experimental Protocol: Acquiring High-Quality NMR Data for an Air-Sensitive Reagent

The pyrophoric nature of dibutylchlorophosphine mandates the use of inert-atmosphere techniques to prevent sample degradation and ensure operator safety.[1][3] Oxidation of the phosphine to the corresponding phosphine oxide would yield a different spectrum, characterized by a significant downfield shift in the ³¹P NMR spectrum and altered ¹H and ¹³C spectra.[3][10]

Step-by-Step Sample Preparation using Schlenk Line and J-Young NMR Tube

-

Preparation: Place a clean, dry J-Young NMR tube inside a larger Schlenk flask.

-

Inerting the System: Connect the Schlenk flask to a Schlenk line and perform at least three cycles of evacuating the flask (under vacuum) and refilling it with an inert gas (e.g., argon or nitrogen). This removes atmospheric oxygen and moisture.[11][12]

-

Solvent Degassing: Use a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been thoroughly degassed via several freeze-pump-thaw cycles and stored over molecular sieves to ensure it is anhydrous and oxygen-free.[13][14]

-

Sample Dissolution: In a separate inert-atmosphere glovebox or Schlenk flask, weigh the desired amount of dibutylchlorophosphine (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of the degassed deuterated solvent.[13][15]

-

Sample Transfer: Using a gas-tight syringe, carefully transfer the solution into the J-Young NMR tube, which remains under a positive pressure of inert gas within the Schlenk flask.

-

Sealing: Securely close the J-Young valve to seal the tube under an inert atmosphere. The sample is now safe for transport to the NMR spectrometer.[11]

The following diagram illustrates this critical workflow.

Interpreting the ¹H NMR Spectrum of Dibutylchlorophosphine

The ¹H NMR spectrum will display four distinct regions corresponding to the α, β, γ, and δ protons. The interpretation relies on analyzing the chemical shift (δ), integration, and the complex splitting patterns arising from both ¹H-¹H and ¹H-³¹P coupling.

-

Chemical Shift (δ): The α-protons (P-CH₂) are adjacent to the electron-withdrawing phosphorus-chloro group and will therefore be the most deshielded, appearing furthest downfield.[16] The remaining signals for the β, γ, and δ protons will appear in the typical upfield aliphatic region.

-

Multiplicity: The splitting patterns are key to assignment. The ³¹P nucleus (I=1/2) will split the signals of nearby protons, adding a layer of complexity to the familiar n+1 rule.

The diagram below illustrates the key coupling interactions within the butyl chain.

Table 1: Predicted ¹H NMR Spectral Data for Dibutylchlorophosphine

| Assignment | Approx. δ (ppm) | Integration | Predicted Multiplicity | Coupling Constants (Hz) |

| Hδ (CH₃) | ~0.9 | 6H | Triplet (t) | ³JHH ≈ 7 |

| Hγ (CH₂) | ~1.4 | 4H | Multiplet (m) | ³JHH (to Hβ, Hδ) ≈ 7 |

| Hβ (CH₂) | ~1.5 | 4H | Multiplet (m) | ³JHH (to Hα, Hγ) ≈ 7, ³JPH ≈ 5-10[8] |

| Hα (CH₂) | ~1.8-2.2 | 4H | Multiplet (m) | ³JHH (to Hβ) ≈ 7, ²JPH ≈ 20-30[8] |

Note: The multiplets for Hα and Hβ are complex because the protons within the CH₂ group are diastereotopic and will be further split by the phosphorus nucleus.

Interpreting the ¹³C NMR Spectrum of Dibutylchlorophosphine

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments. Each signal will appear as a doublet due to coupling with the single ³¹P nucleus. The magnitude of the JPC coupling is highly dependent on the number of intervening bonds and is invaluable for assignment.

-

Chemical Shift (δ): Similar to the ¹H spectrum, the Cα carbon, being directly attached to phosphorus, will be the most downfield signal. The chemical shifts of alkyl carbons in phosphines are well-documented.[9]

-

Multiplicity: In a proton-decoupled spectrum, all ¹H-¹³C couplings are removed. Therefore, the multiplicity of each carbon signal is determined solely by its coupling to the ³¹P nucleus. Since ³¹P has I=1/2, each carbon signal will be a doublet (n+1 = 1+1 = 2). The magnitude of the splitting (JPC) is the key diagnostic feature.

Table 2: Predicted ¹³C NMR Spectral Data for Dibutylchlorophosphine (Proton-Decoupled)

| Assignment | Approx. δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| Cδ (CH₃) | ~14 | Doublet (d) | ⁴JPC ≈ 0-2 |

| Cγ (CH₂) | ~24 | Doublet (d) | ³JPC ≈ 5-10[4] |

| Cβ (CH₂) | ~26 | Doublet (d) | ²JPC ≈ 15-25[4][9] |

| Cα (CH₂) | ~35-45 | Doublet (d) | ¹JPC ≈ 20-40[9] |

The Complementary Role of ³¹P NMR Spectroscopy

While this guide focuses on ¹H and ¹³C NMR, a complete characterization should include ³¹P NMR spectroscopy. This technique observes the phosphorus nucleus directly. For dibutylchlorophosphine, the ³¹P NMR spectrum would consist of a single, broad signal. Its chemical shift provides definitive information about the oxidation state and coordination environment of the phosphorus atom.[17] Tertiary phosphines like dibutylchlorophosphine typically exhibit chemical shifts in a characteristic range, and any oxidation to phosphine oxide would result in a large downfield shift of this signal.[18][19]

Conclusion

The interpretation of the ¹H and ¹³C NMR spectra of dibutylchlorophosphine is a powerful exercise in applying the principles of heteronuclear coupling. The key identifiers for the structure are:

-

Four unique proton and four unique carbon signals, consistent with the n-butyl chains.

-

Complex multiplets in the ¹H spectrum, especially for the α- and β-protons, due to overlapping ¹H-¹H and ¹H-³¹P couplings.

-

Doublet multiplicity for all signals in the proton-decoupled ¹³C spectrum, providing unambiguous evidence of P-C bonds.

-

A distance-dependent magnitude of the JPC coupling constants, allowing for definitive assignment of the carbon skeleton.

A thorough understanding of these spectral features allows researchers to confidently verify the structure and purity of this important and highly reactive organophosphorus reagent, ensuring the integrity of subsequent synthetic applications.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Brazil, E. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 6: NMR Preparation. Retrieved from [Link]

- Penner, G. H., & Wasylishen, R. E. (1989). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry, 67(11), 1909-1913.

- Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1064-1070.

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). Di-tert-butylchlorophosphine. SpectraBase. Retrieved from [Link]

-

Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

- Pelphrey, P. M., et al. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.

-

Fiveable. (n.d.). Heteronuclear Coupling Definition. Retrieved from [Link]

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

Nanalysis Corp. (2020). Heteronuclear J-coupling. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). Di-tert-butylchlorophosphine. SpectraBase. Retrieved from [Link]

-